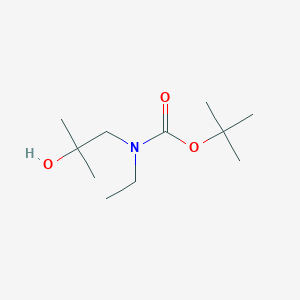
Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate is a chemical compound known for its role as a protecting group in organic synthesis. This compound is particularly useful in peptide synthesis and other applications where the protection of amino groups is necessary. Its structure includes a tert-butyl group, an ethyl group, and a 2-hydroxy-2-methylpropyl group attached to a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(2-hydroxy-2-methylpropyl)amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+ethyl(2-hydroxy-2-methylpropyl)amine→tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Deprotection: Trifluoroacetic acid or other strong acids.
Major Products
Hydrolysis: Ethyl(2-hydroxy-2-methylpropyl)amine and tert-butyl alcohol.
Substitution: Depending on the nucleophile, different substituted carbamates.
Deprotection: Ethyl(2-hydroxy-2-methylpropyl)amine.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in organic synthesis, especially in peptide synthesis.
Biology: In the synthesis of biologically active molecules where protection of amino groups is required.
Medicine: In the development of pharmaceuticals, where it helps in the synthesis of complex drug molecules.
Industry: Used in the production of fine chemicals and intermediates for various applications.
Wirkmechanismus
The primary mechanism of action for tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate involves its role as a protecting group. The carbamate group protects the amino functionality from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective deprotection is crucial in multi-step synthesis where different functional groups need to be protected and deprotected at specific stages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the ethyl and 2-hydroxy-2-methylpropyl groups.
Ethyl carbamate: Lacks the tert-butyl and 2-hydroxy-2-methylpropyl groups.
2-Hydroxy-2-methylpropyl carbamate: Lacks the tert-butyl and ethyl groups.
Uniqueness
Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate is unique due to its combination of protecting groups, which provide both steric hindrance and stability under various reaction conditions. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and selectively deprotected.
Eigenschaften
Molekularformel |
C11H23NO3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl N-ethyl-N-(2-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-7-12(8-11(5,6)14)9(13)15-10(2,3)4/h14H,7-8H2,1-6H3 |
InChI-Schlüssel |
ZQBHQNDXFIBLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)(C)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


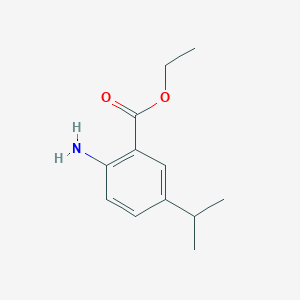
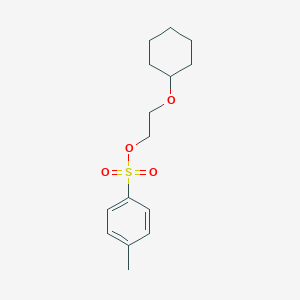
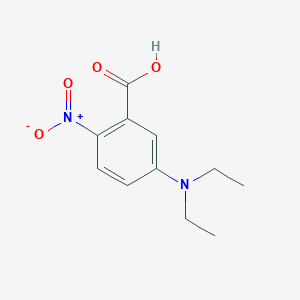
![tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)
![(2E)-2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B15314484.png)

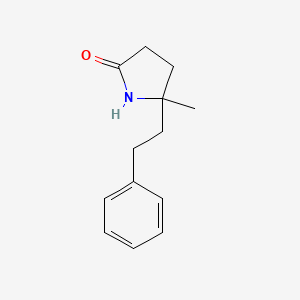
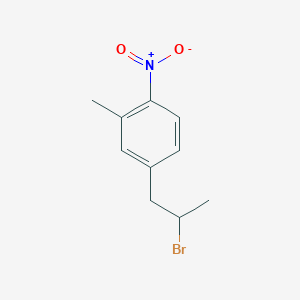
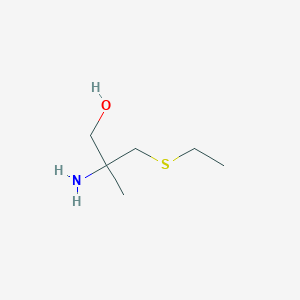
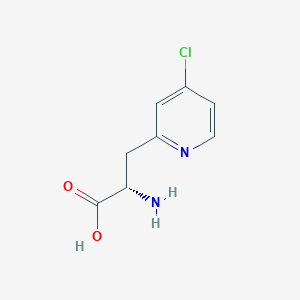
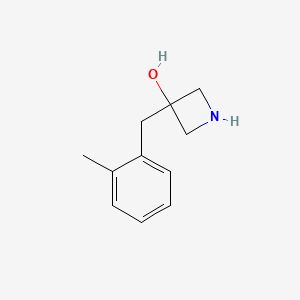
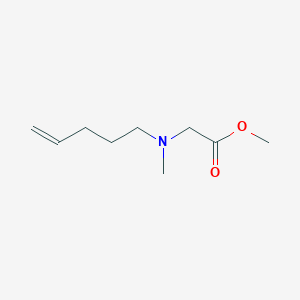
![N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo](/img/structure/B15314536.png)
